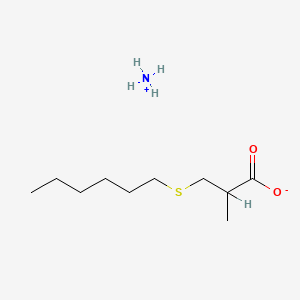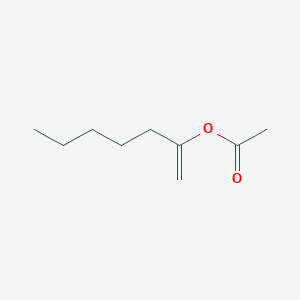
3-(Hexylthio)-2-methylpropanoic acid ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexylthio)-2-methylpropanoic acid ammonium salt is a quaternary ammonium compound. Quaternary ammonium compounds are known for their cationic nature and are widely used in various applications due to their unique physicochemical properties. This particular compound features a hexylthio group attached to a 2-methylpropanoic acid backbone, forming an ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt typically involves the alkylation of a tertiary amine with a halocarbon. The process can be summarized as follows:
Starting Materials: The synthesis begins with 2-methylpropanoic acid and hexylthiol.
Reaction: The hexylthiol is reacted with 2-methylpropanoic acid under controlled conditions to form the intermediate compound.
Quaternization: The intermediate is then quaternized using an appropriate alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quaternary ammonium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common methods include:
Batch Process: Reactants are mixed in a reactor, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation.
Continuous Process: Reactants are continuously fed into a reactor, and the product is continuously removed. This method is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexylthio)-2-methylpropanoic acid ammonium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the ammonium group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-(Hexylthio)-2-methylpropanoic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and surfactants.
Wirkmechanismus
The mechanism of action of 3-(Hexylthio)-2-methylpropanoic acid ammonium salt involves its interaction with cell membranes. The cationic ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium chloride: Another quaternary ammonium compound with similar cationic properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in surfactants and detergents.
Uniqueness
3-(Hexylthio)-2-methylpropanoic acid ammonium salt is unique due to the presence of the hexylthio group, which imparts specific physicochemical properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic surfaces.
Eigenschaften
CAS-Nummer |
126740-37-2 |
|---|---|
Molekularformel |
C10H23NO2S |
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
azanium;3-hexylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H20O2S.H3N/c1-3-4-5-6-7-13-8-9(2)10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);1H3 |
InChI-Schlüssel |
APLQFMZCSHMBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCC(C)C(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)


![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)

![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)




![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
